Linopirdine dihydrochloride

説明

Discovery and Initial Research Focus

Linopirdine (B1675542), also known by its developmental code DuP 996, was initially investigated as a potential cognitive enhancer. ncats.io In the late 1980s, DuPont initiated clinical trials with linopirdine for Alzheimer's disease. ncats.io The primary objective of this early research was to address the cognitive decline associated with the condition. ncats.ionih.gov The compound was considered promising because it was shown to enhance the release of the neurotransmitter acetylcholine (B1216132) in the brain, specifically when its release was triggered by neuronal activity. ncats.ionih.gov This action, coupled with observed improvements in learning and memory in animal models, fueled its initial development. ncats.ionih.gov The research also explored its potential to improve performance in various rodent behavioral paradigms. nih.gov Although clinical trials for Alzheimer's disease were largely inconclusive and did not show significant memory improvement in elderly subjects, this early work laid the foundation for its future as a valuable pharmacological tool. ncats.iocambridge.org

Evolution in Neuropharmacology and Ion Channel Biology

The scientific inquiry into linopirdine's mechanism of action led to a significant evolution in its perceived role, shifting from a potential therapeutic to a key pharmacological probe. ncats.io Research revealed that linopirdine's effects were linked to its ability to block specific types of potassium channels. nih.govalzforum.org It was demonstrated to be a blocker of the M-current, a type of potassium current, in a reversible and concentration-dependent manner. nih.gov This blockade was a novel mechanism and suggested that linopirdine could represent a new class of potassium channel blockers with a relative selectivity for the M-current. nih.gov

Further investigations identified the molecular targets of linopirdine as the KCNQ2 and KCNQ3 potassium channel subunits, which are the molecular correlates of the M-channel. ncats.iowikipedia.orgbio-techne.com Linopirdine blocks the KCNQ2/3 heteromeric M-current, which in turn disinhibits the release of acetylcholine. wikipedia.org It also blocks homomeric KCNQ1 and KCNQ4 voltage-gated potassium channels, though with less selectivity. wikipedia.org This understanding of its interaction with specific ion channels solidified its importance in neuropharmacology and ion channel biology. nih.govjst.go.jp The compound's ability to selectively block these channels has made it an invaluable tool for studying their function. bio-techne.comresearchgate.net

Significance as a Research Probe

The evolution of linopirdine's story from a potential therapeutic to a research tool highlights its enduring significance in neuroscience. ncats.io Its ability to enhance the release of several key neurotransmitters, including acetylcholine, dopamine (B1211576), serotonin (B10506), and glutamate (B1630785), only during neuronal depolarization makes it a precise tool for studying neural activity. nih.gov This specific action on depolarized neurons, without affecting basal neurotransmitter release, allows researchers to investigate the mechanisms of neurotransmission with a high degree of control. nih.govnih.gov

In cellular and systems neuroscience, linopirdine is used to explore the roles of KCNQ/M channels in regulating neuronal excitability. nih.govresearchgate.netjneurosci.org For instance, by blocking these channels, researchers can induce and study phenomena like spike frequency adaptation, where neurons fire less frequently during a sustained stimulus. nih.govresearchgate.net Studies have shown that linopirdine can reduce this adaptation, leading to an increase in the number of spikes fired by a neuron. nih.gov It has also been instrumental in demonstrating the role of M-currents in controlling the excitability of sensory neurons, which has implications for pain research. nih.gov Furthermore, linopirdine has been used to investigate the complex interplay between different ion channels in processes like neuronal survival and apoptosis. jneurosci.org Its use in in vitro studies on cultured neurons allows for detailed examination of neuronal network activity and the effects of specific ion channel modulation. re-place.be

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

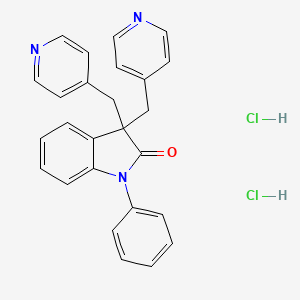

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacodynamics of Linopirdine Dihydrochloride

Modulation of Voltage-Gated Potassium Channels

Linopirdine (B1675542) acts as a blocker of Kv7 (KCNQ) voltage-gated potassium channels. stressmarq.com This blockade enhances neuronal excitability and synaptic transmission, which is believed to underlie its effects on cognition. stressmarq.com The compound exhibits a degree of selectivity for different subtypes within the Kv7 channel family.

Linopirdine's inhibitory action is not uniform across all Kv7 channel subtypes. It demonstrates distinct affinities for homomeric and heteromeric channel configurations, which are expressed in various tissues and possess different physiological roles.

Linopirdine dihydrochloride (B599025) has been shown to block homomeric Kv7.1 (KCNQ1) channels. The concentration required to elicit a half-maximal inhibitory effect (IC50) on these channels is approximately 8.9 μM. These channels are widely expressed, including in cardiac muscle and various epithelial cells, where they contribute to processes like ventricular repolarization. nih.gov

The primary pharmacological target of linopirdine is the heteromeric Kv7.2/Kv7.3 channel, which is the molecular correlate of the M-current. nih.govwikipedia.org The M-current is a low-threshold, non-inactivating potassium current that plays a critical role in regulating neuronal excitability. nih.gov By suppressing this current, linopirdine can induce transient hyperexcitability in neurons. nih.gov Linopirdine blocks these channels with an IC50 in the range of 4 to 7 μM. Another study reported an IC50 of 2.4 micromolar for the M-current. wikipedia.org Inhibition of the M-current is linked to an increase in the release of neurotransmitters such as acetylcholine (B1216132) in the hippocampus. wikipedia.org

Linopirdine also demonstrates activity against Kv7.4 channels. wikipedia.org Research has shown that a 1 μM concentration of linopirdine can partially depress the current amplitude of recombinant Kv7.4 channels expressed in HEK 293 cells. nih.gov These channels are known to be expressed in various tissues, including the auditory system and vascular smooth muscle. wikipedia.orgnih.gov

Inhibitory Concentrations of Linopirdine on Kv7 Channel Subtypes

| Channel Subtype | Configuration | IC50 Value | Reference |

| Kv7.1 | Homomeric | 8.9 μM | |

| Kv7.2/Kv7.3 | Heteromeric (M-current) | 4 - 7 μM | |

| Kv7.2/Kv7.3 | Heteromeric (M-current) | 2.4 μM | wikipedia.org |

| Kv7.4 | Homomeric | 1 μM (partial depression) | nih.gov |

The inhibitory action of linopirdine on Kv7 channels is not a simple pore-blocking mechanism but exhibits more complex, state-dependent characteristics.

Research has demonstrated that linopirdine is a state-dependent inhibitor that preferentially targets the activated state of neuronal Kv7 channels. stressmarq.comnih.govnih.govelsevierpure.com This means its efficacy is closely linked to the conformational state of the channel, which is in turn governed by the membrane potential. nih.gov

Key characteristics of linopirdine's state-dependent inhibition include:

Preference for Activated Subunits : The inhibitory mechanism is well-explained by linopirdine binding to a single activated subunit within the tetrameric channel structure, rather than a classic open-channel blockade. nih.govnih.govelsevierpure.com

Voltage-Dependence : The inhibition of Kv7.2 and Kv7.2/Kv7.3 channels by linopirdine is voltage-dependent. nih.gov For example, 30 µM linopirdine showed voltage-dependent inhibition of the Kv7.2 current with a half-inhibition potential at -55.7 ± 0.4 mV. nih.gov This inhibition is more pronounced at depolarized potentials that favor channel activation. nih.govnih.gov

Kinetics : The kinetics of inhibition during the application of linopirdine are facilitated at more depolarized potentials. nih.gov Unlike some other Kv7 inhibitors such as XE991, linopirdine demonstrates near-complete current recovery after washout at depolarized potentials, suggesting a more reversible binding. nih.govnih.govelsevierpure.com

This state-dependent mechanism implies that linopirdine is more effective on channels that are actively opening, making it a targeted modulator of neuronal signaling. stressmarq.comnih.gov

Mechanisms of Kv7 Channel Blockade

Impact on Membrane Potential and Neuronal Excitability

Linopirdine dihydrochloride exerts a significant influence on neuronal membrane potential and excitability, primarily through its inhibitory action on the M-type potassium current (IM). The M-current is a subthreshold, non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential and regulating neuronal firing patterns. By blocking M-channels, linopirdine reduces the outward flow of potassium ions, leading to a depolarization of the neuronal membrane. nih.govresearchgate.net This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability.

In rat CA1 pyramidal neurons, linopirdine has been observed to cause a voltage-dependent depolarization of the resting membrane potential. nih.gov This alteration in membrane potential contributes to a reduction in spike frequency adaptation (SFA), a phenomenon where the firing rate of a neuron decreases during a sustained stimulus. nih.gov The blockade of the M-current by linopirdine leads to an increase in the number of action potentials fired in response to a depolarizing current injection and a reduction in the inter-spike intervals after the initial spike. nih.govresearchgate.net In vestibular-afferent neurons, linopirdine has been shown to convert the firing pattern from a single-action potential discharge to a multiple-action potential discharge. researchgate.net Furthermore, in CA1 pyramidal cells, the blockade of KCNQ/M channels by linopirdine enhances the spike afterdepolarization (ADP), which can convert solitary spikes into high-frequency bursts of action potentials. nih.gov

Relationship to M-Current Regulation in Different Cell Types

The primary mechanism of action of this compound is the blockade of the M-current, which is generated by the KCNQ (or KV7) family of voltage-gated potassium channels. tocris.comwikipedia.org This effect has been observed across various neuronal cell types.

Hippocampal Neurons: In rat hippocampal CA1 pyramidal neurons, linopirdine reversibly blocks the M-current in a concentration-dependent manner. nih.govnih.gov Studies have reported IC50 values for M-current inhibition in these neurons ranging from 2.4 µM to 8.5 µM. nih.govnih.gov The M-channels in hippocampal neurons are thought to be composed of KCNQ2, KCNQ3, and KCNQ5 subunits, all of which are targeted by linopirdine. nih.gov The blockade of the M-current in these neurons is directly linked to the observed reduction in spike frequency adaptation and increased neuronal excitability. nih.govnih.gov

Cortical Neurons: The inhibitory effect of linopirdine on the M-current has also been confirmed in pyramidal neurons acutely dissociated from the rat cerebral cortex, with a reported affinity for inhibition of IK(M) at 35.8 µM. nih.gov This action in the cortex is believed to contribute to its cognitive-enhancing effects by modulating neuronal activity.

Sympathetic Neurons: In dissociated rat superior cervical sympathetic ganglion cells, linopirdine has been shown to inhibit the whole-cell M-current. researchgate.net The blocking action of linopirdine on the M-current in these neurons appears to be voltage-dependent, with its potency decreasing upon membrane hyperpolarization. researchgate.net

Other Cell Types: The regulation of M-current by linopirdine has also been studied in other cell types, including pituitary lactotrophs, where it effectively suppresses the M-type K+ current (IK(M)). mdpi.com

Selectivity Profile Against Other Potassium Channels

This compound exhibits a degree of selectivity for KCNQ/M-type potassium channels over other types of potassium channels.

Voltage-Dependent Potassium Currents (e.g., Delayed Rectifier, A-type)

While linopirdine's primary target is the M-current, it can also inhibit other voltage-dependent potassium currents, although typically at higher concentrations. In rat hippocampal CA1 neurons, at a concentration of 100 µM, linopirdine weakly inhibited the delayed rectifier current (IK) and the transient outward current (IA) by 36% and 37%, respectively. nih.gov Another study on NG108-15 neuronal cells reported that linopirdine inhibited another voltage-gated potassium current (IK(V)) with a concentration of 72.3 µM. nih.gov

Calcium-Activated Potassium Currents (e.g., BK channels)

Research indicates that linopirdine has a limited effect on calcium-activated potassium currents. In NG108-15 cells, it was observed that the Ca2+-dependent K+ current is rather insensitive to linopirdine. nih.gov In rat hippocampal CA1 neurons, linopirdine was found to have a much lower affinity for the slow component of the afterhyperpolarization current (IsAHP), which is a calcium-activated potassium current, compared to its potent block of the M-current. nih.gov Studies on BK (big potassium) channels, a type of calcium-activated potassium channel, have also suggested a lack of significant direct modulation by linopirdine. nih.gov

| Potassium Current | Abbreviation | IC50 (µM) | Percentage Inhibition at 100 µM |

|---|---|---|---|

| M-type K+ current | IM | 2.4 ± 0.4 | 100% |

| Delayed Rectifier K+ Current | IK | Not determined | 36 ± 9% |

| Transient Outward K+ Current | IA | Not determined | 37 ± 10% |

Neurotransmitter System Interactions

Enhancement of Acetylcholine Release

A key pharmacodynamic effect of this compound is the enhancement of acetylcholine (ACh) release, particularly in the hippocampus and cortex. tocris.comrndsystems.com This effect is thought to be a direct consequence of its M-current blocking activity. nih.govnih.gov By depolarizing presynaptic nerve terminals through the inhibition of potassium efflux, linopirdine is proposed to increase the probability of voltage-gated calcium channel opening upon neuronal stimulation, leading to enhanced calcium influx and subsequently, greater neurotransmitter release.

Modulation of Other Neurotransmitter Systems (Dopamine, Serotonin (B10506), Glutamate)

Beyond its effects on the cholinergic system, Linopirdine also modulates other key neurotransmitter systems.

Glutamate (B1630785): Linopirdine has been shown to increase glutamate release in the hippocampus. Specifically, it enhances the release of glutamate from the Schaffer collateral pathway terminals onto CA1 pyramidal neurons. wikipedia.org This glutamatergic effect, alongside its cholinergic action, is believed to contribute to its cognitive-enhancing properties.

Dopamine (B1211576) and Serotonin: While the dopaminergic and serotonergic systems are crucial for cognitive and neurological function and have complex interactions with the cholinergic system, direct modulation of dopamine or serotonin release by Linopirdine is not extensively documented in primary research literature. Its principal characterized effects remain centered on the enhancement of acetylcholine and glutamate release through the blockade of KCNQ channels.

Interaction with Nicotinic Acetylcholine Receptors

While the primary cholinergic action of Linopirdine is the enhancement of endogenous acetylcholine release, some evidence suggests a direct interaction with nicotinic acetylcholine receptors (nAChRs). In studies on rat superior cervical sympathetic ganglion cells, Linopirdine was found to reduce acetylcholine-activated nicotinic currents with an IC₅₀ of 7.6 μM. nih.gov This indicates that in addition to its main mechanism of increasing the availability of ACh in the synapse, Linopirdine can also act as an inhibitor at certain nAChRs at specific concentrations. nih.gov

Effects on Transient Receptor Potential (TRP) Channels

In addition to its effects on KCNQ channels and neurotransmitter systems, Linopirdine has been identified as a modulator of Transient Receptor Potential (TRP) channels, a family of ion channels involved in sensory perception, including pain and temperature.

Agonistic Activity at TRPV1 Channels

Linopirdine acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. nih.govnih.gov This activity is independent of its KCNQ channel-blocking properties. nih.gov Research has demonstrated that Linopirdine:

Induces an increase in intracellular calcium concentration in cells engineered to express TRPV1 channels. nih.gov

Activates an inward electrical current in these TRPV1-expressing cells, an effect that is almost completely blocked by the selective TRPV1 antagonist, capsazepine. nih.gov

Sensitizes both recombinant and native TRPV1 channels to heat at low concentrations. nih.gov

This agonistic activity at TRPV1 channels reveals a distinct facet of Linopirdine's pharmacodynamic profile. nih.govnih.gov

Implications for Nociceptive Pathways

The TRPV1 channel is a key component of nociceptive pathways, as it is highly expressed in pain-sensing primary sensory neurons. nih.govnih.gov The activation of these channels is a critical step in the transmission of pain signals. nih.gov By acting as a TRPV1 agonist, Linopirdine directly engages this system and exerts an excitatory action on mammalian nociceptors. nih.govnih.gov This finding implicates Linopirdine in the modulation of pain signaling, a mechanism that is separate from its influence on neuronal excitability via M-current inhibition. nih.gov

Antagonistic Activity at Glycine (B1666218) Receptors

Linopirdine has been identified as an antagonist of glycine receptors, an activity that is distinct from its primary role as a blocker of Kv7 potassium channels. wikipedia.orgbiorxiv.org This interaction is significant for interpreting the compound's effects in neuroscience research, particularly in studies concerning neural circuit function where glycine receptor signaling is prevalent. biorxiv.org

Research has demonstrated that linopirdine inhibits glycinergic transmission through a postsynaptic mechanism by directly inhibiting the activation of glycine receptors. biorxiv.org This antagonistic effect was observed at concentrations typically used in electrophysiological studies of Kv7 channels. biorxiv.org Notably, the degree of block by related compounds was found to be independent of the glycine concentration, suggesting an allosteric interaction with the receptor. biorxiv.org Unlike its effect on glycine receptors, linopirdine's analogue, XE991, showed little to no activity at GABAA receptors, highlighting a degree of selectivity in its off-target effects. biorxiv.org

| Receptor Target | Observed Effect of Linopirdine | Mechanism | Significance |

|---|---|---|---|

| Glycine Receptors | Antagonism / Inhibition of currents biorxiv.org | Direct postsynaptic inhibition biorxiv.org | Important consideration for in vivo studies of Kv7 channels biorxiv.org |

| GABAA Receptors | Previous studies have shown antagonism biorxiv.org | - | Highlights potential for off-target effects biorxiv.org |

Regulation of Intracellular Calcium Signaling

Linopirdine modulates intracellular calcium ([Ca2+]i) signaling through various mechanisms, influencing cellular excitability and stimulus-secretion coupling. nih.gov Its effects on calcium levels are complex and can vary depending on the cell type and experimental conditions.

In adrenal chromaffin cells, linopirdine was found to cause a modest increase in basal [Ca2+]i in a majority of cells (approximately 63%). nih.gov This elevation was attributed to an influx of calcium through voltage-gated Ca2+ channels. nih.gov However, despite this increase in intracellular calcium, it was not sufficient on its own to trigger the release of catecholamines. nih.gov Conversely, in the same cell type, linopirdine was shown to reduce the increase in [Ca2+]i and subsequent secretion that is stimulated by cholinergic agents. nih.gov This reduction is primarily achieved through a potent block of nicotinic acetylcholine receptors (nAChRs) and a more subtle effect on calcium entry via voltage-gated Ca2+ channels. nih.gov

Further research in human embryonic kidney 293 (HEK293) cells demonstrated that linopirdine can act as an agonist of the TRPV1 (transient receptor potential vanilloid type 1) channel. nih.gov This activation leads to an inward current and induces a rise in intracellular calcium concentration specifically in cells expressing TRPV1. nih.gov

| Cell Type | Condition | Effect on Intracellular Calcium ([Ca2+]i) | Primary Mechanism |

|---|---|---|---|

| Adrenal Chromaffin Cells | Basal | Small increase in ~63% of cells nih.gov | Influx through voltage-gated Ca2+ channels nih.gov |

| Adrenal Chromaffin Cells | Cholinergic Stimulation | Reduced increase nih.gov | Block of nicotinic acetylcholine receptors nih.gov |

| HEK293 Cells (expressing TRPV1) | - | Increase nih.gov | Agonism of TRPV1 channels nih.gov |

Preclinical Investigations of Linopirdine Dihydrochloride in Disease Models

Cognitive Enhancement Research

Linopirdine (B1675542) has been extensively studied for its potential as a cognitive enhancer, with research focusing on its ability to improve learning and memory in various animal models.

Animal Models of Learning and Memory

Preclinical studies have demonstrated the efficacy of linopirdine in improving cognitive performance in rodent models with induced cognitive deficits. In a passive avoidance task, linopirdine was shown to ameliorate memory impairments in mice treated with the muscarinic receptor antagonist scopolamine. Similarly, in the Morris water maze, a test of spatial learning and memory, linopirdine reversed the cognitive deficits induced by atropine (B194438) in young rats.

The compound has also shown promise in age-related cognitive decline. Studies in aged rats with cognitive impairments revealed that linopirdine could enhance their performance in the Morris water maze. The underlying mechanism for these cognitive-enhancing effects is believed to be the augmentation of acetylcholine (B1216132) (ACh) release in the hippocampus, a brain region crucial for learning and memory. Linopirdine has been observed to increase potassium-evoked ACh overflow from hippocampal slices in a concentration-dependent manner.

| Animal Model | Cognitive Task | Inducing Agent | Observed Effect of Linopirdine |

|---|---|---|---|

| Mice | Passive Avoidance | Scopolamine | Amelioration of memory deficit |

| Young Rats | Morris Water Maze | Atropine | Reversal of spatial learning deficit |

| Aged Rats (cognitively impaired) | Morris Water Maze | Natural Aging | Improved performance |

Reversal of Senescence-Related Decline in Cortical Activity (e.g., c-FOS expression)

A key indicator of neuronal activity is the expression of the immediate early gene c-Fos. In aged rats, there is a notable decline in cortical c-Fos expression, which is associated with diminished neuronal activity. Preclinical research has shown that linopirdine can counteract this age-related decline. nih.gov

In one study, administration of linopirdine to 30-month-old rats resulted in a widespread expression of c-Fos throughout the neocortex, whereas it had only a marginal effect in young 3-month-old rats. nih.gov This suggests that linopirdine can partially compensate for the age-related reduction in acetylcholine release. nih.gov The induction of c-Fos expression by linopirdine in the somatosensory cortex of aged rats was found to be nearly completely blocked by the muscarinic antagonists atropine and scopolamine, and significantly attenuated by the NMDA receptor blockers CPP and MK-801. nih.gov This indicates that the effect of linopirdine on cortical activity is mediated through both cholinergic and glutamatergic pathways. nih.gov

| Age Group | Effect of Linopirdine on c-Fos Expression |

|---|---|

| Young Rats (3 months) | Marginal effect |

| Aged Rats (30 months) | Widespread expression throughout the neocortex |

Neurodegenerative Disorders Research

The neurochemical effects of linopirdine have prompted investigations into its potential utility in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Models Related to Alzheimer's Disease Pathology

While direct preclinical studies of linopirdine in animal models exhibiting the full pathological cascade of Alzheimer's disease (e.g., amyloid plaques and neurofibrillary tangles) are not extensively detailed in the available literature, the compound's mechanism of action is highly relevant to the neurochemical deficits observed in the disease. A primary hallmark of Alzheimer's disease is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine.

Linopirdine's ability to enhance the release of acetylcholine provides a strong rationale for its investigation as a potential therapeutic agent for Alzheimer's. By blocking Kv7/KCNQ potassium channels, linopirdine increases neuronal excitability and promotes the release of neurotransmitters, including acetylcholine. tocris.com This mechanism is thought to underlie the cognitive-enhancing effects observed in other animal models and was the basis for its progression into clinical trials for Alzheimer's disease.

Potential as a Research Tool in Other Neurodegenerative Conditions (e.g., Parkinson's Disease)

There is a lack of direct preclinical studies investigating the use of linopirdine in animal models of Parkinson's disease. However, its established mechanism of action suggests a potential utility as a research tool in this area. Parkinson's disease is primarily characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a profound dopamine (B1211576) deficit in the striatum.

Linopirdine is known to enhance the stimulus-evoked release of several neurotransmitters, not limited to acetylcholine but also including dopamine. This property could make it a valuable pharmacological tool for researchers studying the dynamics of dopamine release and the functional consequences of dopamine depletion in preclinical models of Parkinson's disease. For instance, it could be used to investigate the capacity of remaining dopaminergic neurons to release dopamine under enhanced stimulation or to explore the effects of modulating non-dopaminergic systems that are also affected in Parkinson's disease. Further research would be necessary to validate its utility in this context.

Neurological Excitability and Seizure Susceptibility Studies

Linopirdine's action as a potassium channel blocker inherently influences neuronal excitability, which has led to studies investigating its effects on seizure susceptibility. Research has shown that linopirdine can have proconvulsive effects.

In a pentylenetetrazole (PTZ) threshold test in mice, linopirdine demonstrated a distinct proconvulsive action. Furthermore, studies using brain slices from neonatal rats have shown that linopirdine can induce epileptiform activity, characterized by interictal-like and ictal-like electrical discharges. nih.gov This effect was not observed in brain slices from adult rats, suggesting a developmental sensitivity to the M-current blockade by linopirdine. nih.gov The mechanism underlying this proconvulsive activity is the inhibition of the M-type potassium current (M-current), which is mediated by KCNQ (Kv7) channels. nih.gov The M-current plays a crucial role in stabilizing the neuronal membrane potential and preventing excessive firing. By blocking this current, linopirdine increases neuronal excitability and lowers the threshold for seizure activity. aesnet.org

These findings suggest that while linopirdine's ability to enhance neuronal excitability may be beneficial for cognitive enhancement, it also carries the potential to increase susceptibility to seizures, particularly in developing or otherwise vulnerable neuronal circuits.

| Model | Test | Observed Effect of Linopirdine |

|---|---|---|

| Mice | Pentylenetetrazole (PTZ) threshold test | Proconvulsive action |

| Neonatal Rat Brain Slices | Extracellular field recordings | Induction of epileptiform activity |

| Adult Rat Brain Slices | Extracellular field recordings | No induction of sustained epileptiform activity |

In vivo Convulsion Risk Assessment

The pro-excitatory effects of linopirdine on neuronal firing have been investigated in the context of convulsion risk. In preclinical studies designed to assess the convulsive potential of various compounds, linopirdine has been utilized as a reference substance known to induce seizures in laboratory animals.

In a comparative study assessing convulsion risk in mice and rats, linopirdine was administered via intraperitoneal injection at varying dose levels. The findings indicated that at a high dose, linopirdine induced convulsions in the majority of mice tested, with the onset of seizures occurring within 15 minutes post-administration. This demonstrates a clear pro-convulsant activity in this animal model. Further research in mice with a genetic mutation in the Kcnq2 gene, which is associated with benign familial neonatal convulsions, showed that linopirdine treatment significantly lowered the threshold for electroconvulsive seizures. nm.org This effect was observed for partial psychomotor, minimal clonic, and maximal tonic hindlimb extension seizures, indicating that both normal and reduced-function M-type K+ channels are sensitive to the seizure-threshold-lowering effects of linopirdine. nm.org

Table 2: In vivo Convulsion Risk Assessment of Linopirdine Dihydrochloride (B599025)

| Animal Model | Administration Route | Observation |

|---|---|---|

| Mice | Intraperitoneal Injection | Induced convulsions at high doses within 15 minutes. |

| Mice (Kcnq2 mutant) | Intraperitoneal Injection | Significantly lowered the threshold for electroconvulsive seizures of multiple types. nm.org |

Cardiovascular and Pulmonary System Research

Modulation of Vascular Tone

Linopirdine dihydrochloride has been shown to modulate vascular tone, with a notable selectivity for the pulmonary circulation. Vascular tone is significantly regulated by the activity of potassium channels in vascular smooth muscle cells. Linopirdine, by blocking KCNQ channels, influences this regulation.

In studies on saphenous arteries from young rats, blockade of Kv7 channels with linopirdine led to the development of basal tone and increased contractile responses to α1-adrenoreceptor and thromboxane (B8750289) A2 receptor agonists. nih.gov These effects were less pronounced in arteries from adult rats, suggesting an age-dependent role of KCNQ channels in regulating vascular tone. nih.gov The underlying mechanism involves the depolarization of smooth muscle cells, which enhances their contractility. However, in systemic circulation, the vasopressor effects of linopirdine appear to be minimal in normal rats. wikipedia.org

Effects on Pulmonary Arteries and Vasoconstriction

A significant finding in the preclinical investigation of linopirdine is its potent and selective vasoconstrictor effect on pulmonary arteries. tocris.comdrugbank.com In both rat and mouse pulmonary arteries, linopirdine induced concentration-dependent contractions that were nearly as large as the response to high potassium concentrations. tocris.comdrugbank.com In contrast, it had minimal effect on mesenteric arteries, indicating a selective action on the pulmonary vasculature. tocris.comdrugbank.com

The mechanism of this vasoconstriction is a direct action on the pulmonary artery smooth muscle cells. tocris.com The effect is independent of the endothelium. tocris.comdrugbank.com Blockade of KCNQ channels by linopirdine leads to membrane depolarization of the smooth muscle cells. This depolarization activates L-type voltage-dependent calcium channels, resulting in an influx of calcium and subsequent contraction. This process was confirmed by the abolition of the contractile response in a calcium-free solution and in the presence of the L-type calcium channel blocker nifedipine. tocris.comdrugbank.com

Table 3: Vasoconstrictor Effect of Linopirdine on Rat Pulmonary Arteries

| Parameter | Value |

|---|---|

| EC50 | ~1 μM drugbank.com |

| Maximum Contraction | Nearly as large as the response to 50 mM K+ tocris.comdrugbank.com |

Role in Hemorrhagic Shock and Acute Respiratory Distress Syndrome Models

The vascular effects of linopirdine have led to its investigation in models of hemorrhagic shock and acute respiratory distress syndrome (ARDS). In rat models of hemorrhagic shock, the administration of linopirdine-supplemented resuscitation fluids was found to be a safe and effective approach. It significantly and dose-dependently reduced the volume of fluid required for resuscitation and also decreased tissue edema formation in the lungs and colon. wikipedia.org However, when administered without subsequent fluid resuscitation, linopirdine did not improve blood pressure or survival time. wikipedia.org

In a rat model of ischemia-reperfusion injury-induced ARDS, resuscitation with linopirdine-supplemented normal saline demonstrated a significant therapeutic benefit. nih.govnih.gov While it did not prevent the development of ARDS, it markedly reduced mortality. nih.govnih.gov Animals treated with linopirdine-supplemented fluids also required a lower volume of fluid for resuscitation and showed more stable blood pressure. nih.govnih.gov

Table 4: Effects of Linopirdine-Supplemented Resuscitation in a Rat ARDS Model

| Outcome | Normal Saline | Linopirdine-Supplemented Saline |

|---|---|---|

| Mortality | 66% | 14% nih.govnih.gov |

| Median Survival Time | 240 minutes | >360 minutes nih.gov |

| Fluid Requirement Reduction | - | 40% nih.gov |

Investigation in Other Biological Systems

Beyond the nervous and cardiovascular systems, the effects of linopirdine have been explored in other biological contexts, particularly in systems where KCNQ channels play a regulatory role. One such area is the urinary system.

Research has identified the presence and functional importance of KCNQ currents in interstitial cells of Cajal from the guinea pig bladder. These currents are suggested to contribute to the resting membrane potential and excitability of these cells. As a blocker of KCNQ channels, linopirdine has been used as a pharmacological tool in these studies to elucidate the role of these channels in bladder physiology. The blockade of KCNQ channels in this context would be expected to increase the excitability of the interstitial cells of Cajal, which are involved in the modulation of bladder smooth muscle contractility.

Renal and Urogenital Smooth Muscle Contractility (e.g., Ureter)

This compound has been investigated for its effects on vascular smooth muscle cell contractility in the renal arteries. The compound's mechanism of action is primarily through the blockade of KCNQ (Kv7) voltage-gated potassium channels, which are known to regulate vascular tone. wikipedia.orguni-heidelberg.de Studies in female Wistar rats have explored how linopirdine alters receptor-mediated responses in renal arteries.

In these studies, the effects of linopirdine were observed on contractions induced by the thromboxane A2 mimetic, U46619, and on relaxation mediated by the β-adrenoceptor agonist, isoprenaline. Research indicates that linopirdine can alter these responses, suggesting a role for Kv7 channels in modulating renal artery contractility. researchgate.net The contractile ability of ureteral smooth muscle cells is crucial for the peristaltic movement of urine from the kidneys to the bladder. amegroups.org While direct studies on linopirdine's effect on ureteral smooth muscle are not extensively detailed in the provided results, the investigation into renal artery contractility provides insights into its potential influence on similar smooth muscle tissues in the urogenital system. researchgate.netnih.gov

| Condition | Response Measured | Effect of Linopirdine (10 μmol·L⁻¹) |

|---|---|---|

| U46619-Induced Contraction | EC₅₀ (μmol·L⁻¹) | Altered the EC₅₀ value, indicating a change in the concentration required to achieve 50% of the maximal contraction. |

| Isoprenaline-Induced Relaxation | EC₅₀ (μmol·L⁻¹) | Modified the EC₅₀ value, suggesting an influence on the relaxation response of the pre-contracted arterial tone. |

Gastro-Oesophageal Adenocarcinoma Research (KCNQ role in cancer)

The role of KCNQ potassium channels has been implicated in the pathophysiology of gastro-oesophageal adenocarcinomas (GOAs). life-science-alliance.orgnih.gov Research has shown that genes of the KCNQ family are mutated in a significant percentage of GOA patients and may play a role in cancer growth that could be therapeutically targeted. life-science-alliance.orgnih.gov Specifically, KCNQ1 and KCNQ3 have been found to mediate the WNT signaling pathway and MYC to promote proliferation. life-science-alliance.org

In this context, linopirdine, as a KCNQ channel inhibitor, has been studied for its effects on GOA cancer cell lines. Inhibition of KCNQ channel activity has been shown to reduce the proliferation of these cancer cells. life-science-alliance.org Studies using the OE33 and FLO1 cell lines, which are models for gastro-oesophageal adenocarcinoma, demonstrated that exposure to linopirdine affects cell confluence, a measure of cell proliferation. life-science-alliance.org These findings suggest that KCNQ channels are potential therapeutic targets in this type of cancer and that inhibitors like linopirdine could have anti-proliferative effects. life-science-alliance.orgnih.gov

| Cell Line | Treatment | Observed Effect on Relative Confluence |

|---|---|---|

| OE33 (KCNQ3 Wild-Type) | Linopirdine | Reduction in cell proliferation compared to control. |

| OE33 (KCNQ3 Overexpression) | Linopirdine | Sensitization of cancer cells to the inhibitory effects of linopirdine, leading to reduced proliferation. |

| FLO1 | Linopirdine | Inhibition of KCNQ activity leading to reduced proliferation of GOA cancer cells. |

Adrenal Chromaffin Cell Function

Adrenal chromaffin cells are neuroendocrine cells in the adrenal medulla that synthesize and release catecholamines, such as adrenaline and noradrenaline, in response to stress. wikipedia.orgnih.gov The release of these hormones is a critical component of the "fight-or-flight" response. nih.gov The main trigger for this secretion is the release of acetylcholine (ACh) from splanchnic nerve terminals, which activates nicotinic ACh receptors (nAChRs) on the chromaffin cells, leading to membrane depolarization and calcium entry. wikipedia.orgnih.gov

Linopirdine has been investigated for its effects on stimulus-secretion coupling in these cells. As a blocker of M-type (KCNQ) K+ channels, it was hypothesized that linopirdine could modulate chromaffin cell excitability. nih.gov Research has shown that linopirdine produced a small increase in intracellular calcium concentration ([Ca2+]i) in approximately 63% of the cells studied, which was due to influx through voltage-gated calcium channels. nih.gov However, this effect alone was not sufficient to trigger the release of catecholamines. Further investigation revealed that linopirdine also potently blocks nAChRs, thereby reducing cholinergic-stimulated increases in intracellular calcium and subsequent secretion. nih.gov This indicates that linopirdine has a dual effect on adrenal chromaffin cells, targeting both M-channels and nAChRs to modulate stimulus-secretion coupling. nih.gov

| Parameter | Effect of Linopirdine | Underlying Mechanism |

|---|---|---|

| Intracellular Ca²⁺ Concentration ([Ca²⁺]i) | Small increase in ~63% of cells. | Influx through voltage-gated Ca²⁺ channels due to M-channel block. |

| Cholinergic-Stimulated [Ca²⁺]i Increase | Reduced | Potent block of nicotinic acetylcholine receptors (nAChRs). |

| Catecholamine Secretion | Reduced in response to cholinergic stimulation. | Primarily through the blockade of nAChRs. |

Vestibular System Disorders Research

The vestibular system is essential for maintaining balance and spatial orientation. KCNQ channels, particularly Kv7.4 and Kv7.5 subunits, are expressed in vestibular afferent neurons and play a role in modulating their excitability. mdpi.com The blockade of these channels can, therefore, impact the firing properties of these neurons.

Research on the effect of linopirdine on vestibular-afferent neurons has shown that it can significantly alter their firing frequency. researchgate.net In one study, the application of 10 µM linopirdine resulted in a 55% inhibition of the M-current (IK,M) in these neurons. researchgate.net This inhibition of the M-current led to a depolarization of the membrane potential by approximately 2 mV. researchgate.net A notable effect of linopirdine was the conversion of the firing pattern of afferent neurons from a single-action potential discharge to a multiple-action potential discharge in response to a current pulse. researchgate.net Specifically, under control conditions, a current pulse would elicit a single action potential, whereas, in the presence of linopirdine, the same stimulus would result in a mean of 3.41 action potentials. researchgate.net These findings highlight the role of KCNQ channels in regulating the excitability and firing patterns of vestibular afferent neurons. researchgate.net

| Parameter | Control Condition | After 10 µM Linopirdine |

|---|---|---|

| M-current (IK,M) Inhibition | - | 55% |

| Membrane Potential | -60 mV (approx.) | Depolarized by 2 mV |

| Action Potential Discharge (in response to 0.3 nA, 200-ms current pulse) | Single-action potential | Multiple-action potentials (mean of 3.41) |

Clinical Research Trajectory and Outcomes of Linopirdine Dihydrochloride

Early Clinical Development and Phase Trials for Cognitive Enhancement

Linopirdine (B1675542), a compound identified as a putative cognition enhancer, was developed with the aim of addressing cognitive deficits, particularly in the context of Alzheimer's disease nih.govnih.gov. Its mechanism of action, which involves augmenting the release of neurotransmitters like acetylcholine (B1216132), positioned it as a promising candidate for treating neurodegenerative disorders nih.govwikipedia.org. The early clinical development of linopirdine focused on its potential to improve cognitive functions.

Initial research and preclinical studies suggested that linopirdine could enhance neurotransmitter release, a key area of interest for cognitive enhancement therapies nih.gov. These promising early findings led to the initiation of clinical trials in human subjects. The trials were designed to assess the safety and efficacy of linopirdine as a treatment for cognitive impairment, primarily in patients with Alzheimer's disease nih.govnih.gov. One of the notable studies was a multicentre, randomized, double-blind, parallel group, placebo-controlled trial involving patients with mild to moderate Alzheimer's disease nih.gov. This progression into phased clinical trials marked a significant step in evaluating the real-world therapeutic potential of linopirdine for cognitive enhancement.

Efficacy Evaluation in Human Cognition and Dementia (e.g., Alzheimer's Disease)

A primary endpoint in the clinical trials for linopirdine was the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). This scale is a standardized test used to evaluate the severity of cognitive symptoms of dementia. In a six-month trial, small differences in ADAS-Cog scores were observed that favored linopirdine. At the end of the six months, the ADAS-Cog score for the linopirdine group was 20.2, compared to 22.1 for the placebo group, with a p-value of 0.01 nih.gov.

Interactive Data Table: ADAS-Cog Scores at 6 Months

| Treatment Group | Mean ADAS-Cog Score | p-value (vs. Placebo) |

|---|---|---|

| Linopirdine | 20.2 | 0.01 |

Another aspect of cognitive assessment involved measuring regional cerebral blood flow (rCBF). In a double-blind trial, patients treated with linopirdine for four weeks showed an increase in parietal rCBF of 4.1 ± 5.8% nih.gov. In contrast, the placebo group showed a decrease of -2.0 ± 7.4% nih.gov.

Interactive Data Table: Change in Parietal Regional Cerebral Blood Flow (rCBF)

| Treatment Group | Mean Change in rCBF |

|---|---|

| Linopirdine | +4.1% (± 5.8%) |

Lessons Learned from Clinical Experience with Linopirdine Dihydrochloride (B599025)

The clinical experience with linopirdine provided valuable lessons for future drug development in the field of Alzheimer's disease. One key takeaway was the potential discrepancy between statistically significant changes in cognitive scales and clinically meaningful benefits for patients nih.gov. The linopirdine trials highlighted the challenge of translating small improvements in cognitive test scores into noticeable real-world functional improvements nih.gov.

A significant lesson learned was the need for more sensitive tests to measure treatment effects in Alzheimer's disease nih.gov. The experience suggested that the assessment tools used, while standard, might not have been sufficiently sensitive to detect subtle but important clinical changes. Furthermore, the findings from the regional cerebral blood flow study suggested the importance of measuring parietal lobe neuropsychological function when evaluating cholinergic drugs for Alzheimer's disease, indicating that targeting specific brain regions and functions could be a more effective approach nih.gov. These insights have helped to inform the design of subsequent clinical trials for Alzheimer's therapies, emphasizing the need for comprehensive and sensitive outcome measures that capture both cognitive and functional domains.

Linopirdine Dihydrochloride As a Pharmacological Research Tool

Application in Ion Channel Research Methodologies

Linopirdine (B1675542) is frequently employed in specialized assays designed to characterize the activity of ion channels. Its primary use is as a blocker of Kv7 channels, allowing researchers to isolate and study the currents mediated by these channels and to probe their physiological roles.

Electrophysiological techniques, which directly measure the flow of ions across cell membranes, are fundamental to ion channel research. The patch-clamp technique is considered the gold standard for its precision in recording ionic currents from single cells or even single channels. nih.govtudelft.nl Linopirdine's effects have been extensively characterized using this method.

Patch-clamp studies on rat hippocampal CA1 neurons revealed that Linopirdine is a selective blocker of the M-type K+ current (I_M), which is predominantly mediated by Kv7.2 and Kv7.3 channels. nih.gov It blocks I_M with significantly higher potency than other voltage-gated and calcium-activated K+ currents present in these neurons. nih.gov This selectivity at lower concentrations makes it a precise tool for studying the specific contributions of the M-current to neuronal excitability. nih.gov

Further patch-clamp experiments on homomeric Kv7.2 or heteromeric Kv7.2/3 channels expressed in Chinese hamster ovary (CHO) cells have demonstrated that Linopirdine, much like its more potent analog XE991, acts as a state-dependent inhibitor. nih.govnih.gov This means its inhibitory action is dependent on the functional state of the channel, favoring the activated, or open, conformation. nih.govelsevierpure.com

The integration of patch-clamp with microelectrode arrays (MEAs) allows for the simultaneous recording of intracellular activity from a single neuron and extracellular field potentials from a network of cells. nih.govresearchgate.net This combination enables detailed studies of synaptic integration and plasticity, where a tool like Linopirdine can be used to dissect the role of Kv7 channels in network-level phenomena.

Table 1: Inhibitory Potency of Linopirdine on Various K+ Currents in Rat Hippocampal Neurons This interactive table summarizes the half-maximal inhibitory concentration (IC50) values of Linopirdine for different potassium currents as determined by patch-clamp studies.

| Current Type | Description | Linopirdine IC50 (μM) |

|---|---|---|

| I_M | M-type K+ current | 2.4 |

| I_C | Medium afterhyperpolarization tail current | 16.3 |

| I_L | K+ leak current | >100 |

| I_A | Transient outward current | >100 |

| I_K | Delayed rectifier current | >100 |

| I_sAHP | Slow component of afterhyperpolarization | >100 |

| I_Q | Mixed Na+/K+ inward rectifying current | >300 |

Data sourced from Schnee and Brown (1998). nih.gov

Fluorescence-based assays are a crucial technology for high-throughput screening (HTS) in drug discovery. nih.govaurorabiomed.com.cn These methods indirectly measure ion channel activity by detecting changes in membrane potential or intracellular ion concentrations using fluorescent probes. researchgate.netnih.gov While electrophysiology provides detailed mechanistic data, fluorescence assays offer the scalability needed to screen large compound libraries for novel ion channel modulators. criver.com

In this context, Linopirdine dihydrochloride (B599025) serves as a standard reference compound. As a well-characterized Kv7 channel blocker, it is used as a positive control in HTS campaigns to validate the assay's ability to detect channel inhibition. Its known potency and mechanism of action provide a benchmark against which the activity of novel chemical entities can be measured.

Utility in Neurotransmitter Release Studies

A primary functional consequence of Kv7 channel inhibition in neurons is the enhancement of neurotransmitter release. Linopirdine was initially developed as a cognition-enhancing agent based on this principle. nih.gov By blocking the M-current, which normally acts to dampen neuronal excitability, Linopirdine leads to membrane depolarization, increased calcium influx through voltage-gated calcium channels, and consequently, augmented release of various neurotransmitters. nih.govfrontiersin.org

Studies have demonstrated that Linopirdine enhances the evoked release of acetylcholine (B1216132) (ACh) in rat brain slices and glutamate (B1630785) in the hippocampus. nih.govnih.govwikipedia.org This has made it a key pharmacological tool for investigating the role of presynaptic Kv7 channels in controlling the release of neurotransmitters, a fundamental process in synaptic communication. nih.gov

Table 2: Potency of Linopirdine and Analogs in Enhancing Acetylcholine (ACh) Release This interactive table compares the half-maximal effective concentration (EC50) of Linopirdine and its more potent analogs for the enhancement of [3H]ACh release from rat brain slices.

| Compound | EC50 for [3H]ACh Release (μM) |

|---|---|

| Linopirdine | 4.2 |

| XE991 | 0.49 |

| DMP 543 | 0.70 |

Data sourced from Zaczek et al. (1998). nih.gov

Use in Various Cell Culture Models (e.g., SH-SY5Y Neuroblastoma Cells, hiPSC-Derived Neurons, HEK293 Cells, CHO Cells, Adrenal Chromaffin Cells)

The effects of Linopirdine have been explored in a diverse range of cell culture models, each offering unique advantages for research.

HEK293 and CHO Cells: Chinese hamster ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are common platforms for heterologous expression studies. Researchers can introduce specific ion channel subunits (e.g., Kv7.2, Kv7.3) into these cells, which lack most native neuronal channels, to study the pharmacology of a specific channel type in isolation. Linopirdine's state-dependent inhibitory properties on Kv7.2 and Kv7.2/3 channels were characterized in detail using CHO cells. nih.govnih.gov

Adrenal Chromaffin Cells: These neuroendocrine cells are used to model neurotransmitter and hormone secretion. A study using bovine adrenal chromaffin cells found that Linopirdine modulates calcium signaling and catecholamine secretion by targeting not only M-type K+ channels but also nicotinic acetylcholine receptors, highlighting its utility in dissecting complex signaling pathways. nih.gov

hiPSC-Derived Neurons: Human induced pluripotent stem cells (hiPSCs) can be differentiated into various neuronal subtypes, providing a powerful, human-relevant model for studying neurological diseases and screening drugs. nih.govtechnologynetworks.com While specific studies citing Linopirdine in these cells were not highlighted in the provided sources, these models are increasingly used for ion channel research, and tool compounds like Linopirdine are essential for characterizing the electrophysiological properties of these developing human neurons. researchgate.netmxwbio.com

SH-SY5Y Neuroblastoma Cells: This human cell line is widely used in neuroscience research, particularly for modeling neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Given Linopirdine's history as a potential cognitive enhancer, SH-SY5Y cells represent a relevant system for investigating the cellular pathways affected by Kv7 channel modulation in the context of neurodegeneration.

Comparative Agent in Studies of Kv7 Channel Modulators (e.g., XE991, Retigabine)

Linopirdine is often used as a benchmark or comparative agent in studies of other Kv7 channel modulators due to its well-documented, albeit moderate, potency and selectivity.

XE991: This compound is a structural analog of Linopirdine but is significantly more potent as a Kv7 channel blocker. nih.govnih.gov Numerous studies use Linopirdine and XE991 in parallel to confirm that an observed physiological effect is indeed mediated by Kv7 channel blockade. nih.govnih.gov The comparison between the two helps in understanding the structure-activity relationship of this class of inhibitors. nih.gov

Retigabine (B32265): Unlike Linopirdine and XE991, Retigabine is a Kv7 channel opener or activator. aesnet.orgrsc.org In research, Linopirdine is used as an antagonist to block or reverse the effects of Retigabine. This pharmacological opposition is a classic method to confirm that Retigabine's mechanism of action is through the activation of Kv7 channels. For example, in vitro studies have shown that the M-current increase induced by Retigabine can be blocked by Linopirdine. aesnet.org

Table 3: Comparison of Common Kv7 Channel Modulators This interactive table summarizes the primary characteristics of Linopirdine, XE991, and Retigabine as research tools.

| Compound | Class | Primary Mechanism of Action | Common Research Application |

|---|---|---|---|

| Linopirdine | Antagonist | Blocks Kv7 (KCNQ) channels | Prototypical M-current blocker; enhances neurotransmitter release |

| XE991 | Antagonist | Potently blocks Kv7 (KCNQ) channels | More potent alternative to Linopirdine for confirming Kv7-mediated effects |

| Retigabine | Agonist | Opens/activates Kv7 (KCNQ) channels | Used to study the effects of channel activation; effects are blocked by Linopirdine/XE991 |

Contribution to Understanding Physiological and Pathological Roles of Kv7 Channels

The use of Linopirdine as a research tool has significantly advanced the understanding of the diverse roles Kv7 channels play in health and disease.

Physiological Roles: By blocking Kv7 channels, Linopirdine has been instrumental in demonstrating their crucial role in regulating neuronal excitability. These channels are active at subthreshold membrane potentials and help stabilize the resting membrane potential, thereby controlling the firing frequency of neurons. nih.gov The enhancement of neurotransmitter release by Linopirdine underscores the importance of Kv7 channels in modulating presynaptic activity and synaptic strength. nih.gov

Pathological Roles: The initial development of Linopirdine as a cognitive enhancer for Alzheimer's disease, though ultimately unsuccessful in clinical trials, highlighted the potential of Kv7 channels as a therapeutic target for cognitive disorders. nih.gov Research with Linopirdine and other modulators has implicated Kv7 channel dysfunction in a range of "channelopathies," including epilepsy, chronic pain, and potentially some cardiovascular conditions. nih.govnih.govnih.gov Pharmacological tools like Linopirdine and the more potent XE991 are essential for studying animal models of these diseases and for validating the therapeutic hypothesis of Kv7 channel modulation. nih.govnih.gov

Future Directions and Therapeutic Re Evaluation of Linopirdine Dihydrochloride

Exploration of Novel Therapeutic Applications Beyond Cognition

Initially investigated for its potential as a cognitive enhancer, the pharmacological profile of Linopirdine (B1675542) dihydrochloride (B599025) has prompted research into other therapeutic areas. Its primary mechanism, the blockade of Kv7 (KCNQ) voltage-gated potassium channels, has implications for various physiological processes beyond neurotransmitter release in the brain. tocris.comrndsystems.com

One area of investigation has been its effects in models of hemorrhagic shock. nih.gov Kv7 channels are known to be important regulators of membrane potential in vascular myocytes, where they help stabilize the resting membrane potential and suppress cell excitability. nih.gov Pharmacological suppression of these channels can lead to vasoconstriction and an increase in peripheral vascular resistance. nih.gov In this context, linopirdine was studied in rat models to determine if its Kv7 inhibitory action could reduce the fluid requirements needed to maintain hemodynamics after severe blood loss. nih.govmedchemexpress.com

Linopirdine's activity is not limited to Kv7 channels; it has also been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. medchemexpress.comtargetmol.comhellobio.com TRPV1 channels are highly expressed in nociceptors (pain-sensing neurons) and are deeply involved in pain signaling. targetmol.com By activating TRPV1, linopirdine can exert an excitatory action on mammalian nociceptors, suggesting a potential role and a complex mechanism of action within pain pathways. targetmol.comhellobio.com

Furthermore, the expression of Kv7 channels in other tissues, such as airway smooth muscle, has opened additional avenues of research. physiology.org Studies have shown that Kv7 channel blockers like linopirdine can induce profound airway constriction in lung tissue slices. physiology.org This indicates that the Kv7 channels are functionally important in the airways and that their modulation could be a target for respiratory conditions. The role of Kv7 channels has also been investigated in the regulation of smooth muscle tone in the corpus cavernosum and penile arteries, suggesting their modulation could be relevant for conditions like erectile dysfunction. nih.gov

Reconsideration in Genetically Defined Kv7 Channelopathies

The understanding of linopirdine's mechanism of action as a Kv7 channel blocker has led to its reconsideration in the context of "channelopathies," which are diseases caused by mutations in ion channel genes. The genes KCNQ2 and KCNQ3, which encode the Kv7.2 and Kv7.3 channel subunits, are primary targets for linopirdine. ebiohippo.com Mutations in these genes are directly implicated in certain forms of epilepsy.

Kv7 channels play a dominant role in controlling neuronal excitability by generating the "M-current," which acts as a brake against hyperexcitable states in the nervous system. frontiersin.org Genetic defects in these channels can disrupt this braking mechanism, leading to disorders characterized by neuronal hyperexcitability. While linopirdine was originally pursued for Alzheimer's disease, its ability to block these specific channels makes it a valuable pharmacological tool for studying the functional consequences of channelopathy-causing mutations. nih.gov

The development of specific pharmacological tools is crucial for understanding the distinct roles of different Kv7 channel isoforms. Although linopirdine itself is not isoform-specific, its well-characterized effects on Kv7.2/7.3 channels provide a basis for evaluating the potential of channel modulation as a therapeutic strategy for genetically defined disorders. escholarship.org Research into Kv7 channelopathies is increasingly focused on developing novel, isoform-specific modulators to target the underlying cause of these conditions more precisely. Linopirdine and its analogues serve as important chemical probes in this ongoing research to better understand channel dynamics and to validate Kv7 channels as therapeutic targets for conditions like epilepsy and tinnitus.

Development of Analogues with Enhanced Selectivity or Efficacy

The therapeutic potential of targeting Kv7 channels, highlighted by early research on linopirdine, has driven the development of numerous analogues designed to improve upon its pharmacological properties. While linopirdine was effective as a Kv7 blocker, subsequent research focused on creating compounds with greater potency, selectivity, and metabolic stability. nih.gov

A significant advancement came with the development of anthracenone-based analogues, such as XE991 and DMP 543, which proved to be more potent Kv7 channel blockers than linopirdine. nih.govacs.org However, both linopirdine and XE991 were found to have metabolic liabilities, particularly pyridine (B92270) N-oxidation. nih.gov To address this, fluorination at the 2-position of the pyridine ring was introduced, leading to the creation of DMP 543, which demonstrated improved metabolic stability. nih.gov

Further medicinal chemistry efforts have explored replacing the pendant pyridine moieties of the anthrone (B1665570) scaffold with other heterocycles to enhance drug-like properties. nih.gov This work led to the identification of compounds like the pyridazine-containing analogue JDP-107. nih.gov This compound showed comparable potency to DMP 543 in a Kv7.2 assay and superior efficacy in a Kv7.2/7.3 patch clamp assay, along with better acid stability and reduced lipophilicity. nih.gov

The overarching goal of these synthetic efforts is to fine-tune the activity of Kv7 modulators. The development of analogues extends beyond inhibitors to include activators (openers) of Kv7 channels, such as retigabine (B32265) and its derivatives, for conditions requiring a reduction in neuronal excitability. acs.org This broad research effort underscores a strategy of optimizing a core pharmacophore to produce a range of compounds with tailored selectivity and efficacy for specific therapeutic applications.

Integration into Polypharmacological Approaches for Complex Diseases

Polypharmacology represents a shift from the traditional "one-drug, one-target" paradigm to an approach that utilizes single chemical entities designed to interact with multiple targets. nih.govunimi.it This strategy is considered particularly promising for complex, multifactorial diseases like neurodegenerative and psychiatric disorders, where modulating a single pathway is often insufficient. nih.govnih.gov Linopirdine dihydrochloride's activity at several distinct molecular targets makes it a relevant example in the discussion of polypharmacological agents.

While its most well-characterized action is the blockade of Kv7.2/7.3 channels, linopirdine's activity is not confined to this target. tocris.comwikipedia.org Research has shown that it also blocks other Kv7 channel subtypes, such as homomeric KCNQ1 and KCNQ4 channels. wikipedia.org Beyond the Kv7 family, linopirdine demonstrates a broader pharmacological profile by acting as a glycine (B1666218) receptor antagonist and a TRPV1 receptor agonist. targetmol.comwikipedia.org Furthermore, at higher concentrations, it can inhibit other ion channels, including nicotinic acetylcholine-activated currents and GABA-activated chloride currents. nih.gov

This multi-target engagement is a hallmark of a polypharmacological agent. For complex CNS diseases, where the deregulation of multiple pathways contributes to the pathology, a drug that can modulate several sensitive nodes within a disease network may offer greater therapeutic efficacy. unimi.it The ability of linopirdine to influence cholinergic and glutamatergic systems through Kv7 blockade, while also interacting with pain and other neurotransmitter systems via TRPV1 and glycine receptors, illustrates how a single molecule can produce a complex biological response. wikipedia.org This profile makes it a useful tool for exploring polypharmacological strategies aimed at restoring physiological balance in intricate disease states. nih.gov

Advanced Research Methodologies for Characterizing this compound's Effects

The elucidation of linopirdine's mechanism of action has been greatly aided by the application of advanced research methodologies that allow for a detailed characterization of its effects at the molecular and cellular levels.

Patch-Clamp Electrophysiology has been a cornerstone technique for studying linopirdine. This method allows researchers to measure the flow of ions through specific channels in a cell membrane, providing direct insight into the compound's effects. nih.gov Using patch-clamp techniques, investigators have been able to determine the IC50 values of linopirdine for various potassium channels, confirming its relative selectivity for the M-type current (IK(M)) produced by Kv7 channels over other currents like the delayed rectifier (IK(V)) and the transient A-type current (IA). nih.govresearchgate.netnih.gov

Furthermore, sophisticated patch-clamp protocols have revealed the state-dependent nature of linopirdine's inhibition . These studies have shown that linopirdine does not simply block the channel pore but preferentially interacts with the channel when it is in an activated, or open, state. escholarship.orgnih.gov Experiments demonstrated that the inhibitory effect of linopirdine is closely coupled with channel activation; shifting the channel's voltage dependence of activation also shifts the effective potential for linopirdine's blocking action. escholarship.org This detailed mechanistic insight is critical for understanding how the drug functions under physiological conditions.

Other advanced imaging techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy , have been used to study the trafficking and surface expression of ion channels targeted by linopirdine and its analogues. escholarship.org By tagging channel subunits with fluorescent proteins, researchers can visualize and quantify the movement of channels to and from the cell surface, providing information on processes like exocytosis that can influence the recovery from drug-induced inhibition. escholarship.org

Finally, in silico studies and computational modeling are increasingly used to analyze the binding modes of Kv7 modulators. nih.gov These methods allow for the prediction of how compounds like linopirdine and its newer analogues interact with the channel protein at an atomic level, guiding the rational design of new molecules with improved properties.

Q & A

Q. What is the primary pharmacological mechanism of linopirdine dihydrochloride in experimental models?

this compound acts as a selective inhibitor of Kv7 voltage-activated potassium channels (KV7.2–7.5 subtypes), which regulate neuronal excitability and vascular endothelial permeability. Its inhibition of these channels increases intracellular calcium levels, enhancing neurotransmitter release in neuronal studies and reducing endothelial leakage in vascular models . Methodologically, researchers should validate target engagement using patch-clamp electrophysiology for ion channel activity or calcium imaging in cell-based assays.

Q. What are the recommended dosing strategies for this compound in rodent studies?

In hemorrhage-resuscitation rat models, a single dose of 3 mg/kg (intravenous) reduced fluid requirements by 45–55% during resuscitation, with dose-dependent efficacy observed between 10–50 μg/mL in vitro . For neurological studies, oral doses of 1–10 mg/kg are typical, though bioavailability should be confirmed via plasma pharmacokinetics. Researchers must adjust dosing based on species-specific metabolic rates and route of administration (e.g., IV vs. oral).

Q. What safety protocols are essential when handling this compound in the laboratory?

Adhere to hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent aerosolization, and follow spill containment procedures with inert absorbents. Decontaminate surfaces with 70% ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in linopirdine’s efficacy across different hemorrhage models?

In spontaneously breathing rats, linopirdine showed transient efficacy in reducing fluid requirements, whereas mechanically ventilated models demonstrated sustained benefits. This discrepancy may arise from differences in autonomic regulation or baseline vascular tone. To address this, researchers should standardize anesthesia protocols, monitor real-time hemodynamic parameters (e.g., mean arterial pressure), and include sham-operated controls to isolate drug effects .

Q. What experimental designs are optimal for studying linopirdine’s dual effects on neuronal and vascular systems?

Use a crossover design in in vivo models to assess both neurological (e.g., cognitive tests, EEG recordings) and vascular outcomes (e.g., Evans Blue dye extravasation for endothelial permeability). For in vitro studies, co-culture systems (e.g., neuronal-endothelial cell models) can elucidate cross-talk between pathways. Include Kv7 channel openers (e.g., retigabine) as negative controls to confirm mechanism-specific effects .

Q. How should researchers analyze tissue-specific edema reduction data post-linopirdine administration?

Quantify edema using wet/dry weight ratios in organs like lungs and intestines. Normalize data to baseline organ weights and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For translational relevance, correlate edema reduction with biomarkers such as claudin-5 (endothelial tight junctions) or aquaporin-4 (water transport) via Western blot or immunohistochemistry .

Q. What are the limitations of using this compound in combination therapies?

Linopirdine’s Kv7 inhibition may synergize with vasopressors (e.g., norepinephrine) in shock models but could exacerbate arrhythmias in cardiovascular studies. Pre-screen combinations using in vitro toxicity assays (e.g., lactate dehydrogenase release) and monitor ECG parameters (QT interval prolongation) in in vivo models. Dose-response matrices (e.g., Chou-Talalay method) can identify additive vs. antagonistic interactions .

Q. How can researchers validate linopirdine’s anti-inflammatory effects in preclinical models?

Measure cytokines (IL-6, TNF-α) in plasma and tissue homogenates via ELISA. Use flow cytometry to assess leukocyte infiltration (CD45+ cells) in affected organs. For mechanistic insight, employ CRISPR-edited Kv7.4 knockout models to isolate linopirdine’s channel-dependent effects from off-target anti-inflammatory actions .

Methodological Notes

- Data Reproducibility : Include batch-to-batch variability analysis for this compound (≥98% purity per HPLC ).

- Ethical Compliance : Follow institutional guidelines for animal studies (e.g., ARRIVE 2.0) and document approvals in methods sections .

- Statistical Rigor : Power analyses should precede experiments to determine sample sizes, with p < 0.05 considered significant unless corrected for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。